7-Tert-butyl-1-chloroisoquinoline
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Overview
Description
7-Tert-butyl-1-chloroisoquinoline is a chemical compound with the molecular formula C13H14ClN . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and are often used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tert-butyl-1-chloroisoquinoline typically involves the reaction of tert-butylamine with chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in dichloromethane and sodium hydroxide solution at around 45°C. The mixture is refluxed, and the organic layer is separated and purified .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Tert-butyl-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different isoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative .
Scientific Research Applications
7-Tert-butyl-1-chloroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Tert-butyl-1-chloroisoquinoline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used in the synthesis of fentanyl derivatives.
tert-Butyl isocyanide: Known for its reactivity and use in coordination chemistry.
Uniqueness: 7-Tert-butyl-1-chloroisoquinoline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its tert-butyl and chloro substituents provide distinct reactivity patterns compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C13H14ClN |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
7-tert-butyl-1-chloroisoquinoline |
InChI |
InChI=1S/C13H14ClN/c1-13(2,3)10-5-4-9-6-7-15-12(14)11(9)8-10/h4-8H,1-3H3 |
InChI Key |
OSKKMGYCDIIHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CN=C2Cl |
Origin of Product |
United States |
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